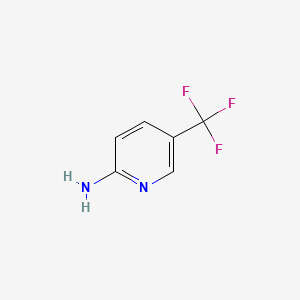

5-(Trifluoromethyl)pyridin-2-amine

説明

Significance of Fluorine and Trifluoromethyl Moieties in Chemical Research

The incorporation of fluorine, and particularly the trifluoromethyl (-CF3) group, into organic molecules is a highly effective strategy for modulating their physicochemical properties. nih.gov The trifluoromethyl group is a strong electron-withdrawing substituent with a compact steric profile. mdpi.com Its high electronegativity, intermediate between that of fluorine and chlorine, often imparts unique characteristics to the parent molecule. wikipedia.org

Key properties and their significance are outlined below:

Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethyl group highly resistant to metabolic oxidation. This enhanced stability is a crucial attribute in drug design, as it can prolong the biological half-life of a compound. mdpi.com

Lipophilicity: The -CF3 group increases the lipophilicity of a molecule, which can improve its ability to permeate biological membranes. mdpi.comnih.gov This property is fundamental for influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Binding Affinity: The strong electron-withdrawing nature of the trifluoromethyl group can enhance non-covalent interactions, such as hydrogen bonding and electrostatic interactions, with biological targets like enzymes and receptors. mdpi.com This often leads to increased potency and selectivity.

Bioisosterism: The trifluoromethyl group is frequently used as a bioisostere for a methyl group or a chlorine atom. wikipedia.org This substitution allows for the fine-tuning of steric and electronic properties of a lead compound to optimize its biological activity. wikipedia.org

The strategic introduction of trifluoromethyl groups has led to the development of numerous successful products, including pharmaceuticals like fluoxetine (B1211875) (Prozac) and celecoxib (B62257) (Celebrex), as well as agrochemicals such as the insecticide fipronil (B1672679) and the herbicide trifluralin. wikipedia.orgwikipedia.org

Overview of Pyridine (B92270) Derivatives in Medicinal and Agrochemical Applications

Pyridine and its derivatives are among the most important heterocyclic scaffolds in the chemical industry. nih.govresearchgate.net The pyridine ring is a key structural component in many natural products, and its presence is widespread in both medicinal and agrochemical compounds. researchgate.netrsc.org More than 90% of newly synthesized and marketed drugs contain heterocyclic structures, with pyridine being one of the most prevalent nitrogen-containing heterocycles. nih.gov

The versatility of the pyridine scaffold stems from several factors:

It is an isostere of benzene, allowing it to mimic phenyl groups in biological systems. rsc.org

The nitrogen atom can act as a hydrogen bond acceptor and can be protonated, influencing solubility and receptor interactions.

The ring can be readily functionalized at various positions, enabling the creation of large and diverse chemical libraries for screening. acs.org

Table 1: Applications of Pyridine Derivatives

| Field | Application Examples |

|---|---|

| Medicinal Chemistry | Anticancer, Antiviral, Antimicrobial, Antihypertensive, Antidiabetic, Anti-inflammatory, Vasodilators nih.govekb.eg |

| Agrochemicals | Herbicides, Insecticides, Fungicides, Nematicides researchgate.netresearchgate.net |

In medicinal chemistry, pyridine-containing drugs like the vasodilator milrinone (B1677136) and the anticancer agent imatinib (B729) highlight the scaffold's importance. nih.govrsc.org In agriculture, a significant percentage of top-selling agrochemicals contain a pyridine moiety. researchgate.net The development of methods for synthesizing substituted pyridines is an active area of research, driven by the continuous demand for novel bioactive molecules. acs.org

Specific Context of 5-(Trifluoromethyl)pyridin-2-amine within Trifluoromethylpyridine Chemistry

Within the broader class of trifluoromethylated pyridines (TFMPs), this compound holds a position of significant interest, primarily as a key building block in the synthesis of agrochemicals. nih.gov The combination of the activating trifluoromethyl group and the nucleophilic amino group on the pyridine ring makes it a versatile intermediate for constructing more complex molecules.

The demand for TFMP derivatives has grown steadily, with many commercial products utilizing this structural motif. researchoutreach.org For instance, 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) is a high-demand intermediate for several crop protection products. nih.govresearchoutreach.org The synthesis of TFMPs can be broadly categorized into two main approaches: the chlorine/fluorine exchange of a trichloromethylpyridine precursor and the cyclocondensation of a trifluoromethyl-containing building block. nih.gov

This compound is a crucial intermediate for the synthesis of fluopyram, a broad-spectrum fungicide. guidechem.com It is also a valuable reagent in medicinal chemistry research for creating novel compounds. For example, it can be used in coupling reactions to generate more complex structures with potential therapeutic applications. acs.org The synthesis of this compound itself can be achieved through various routes, such as the amination of 2-chloro-5-trifluoromethylpyridine or the catalytic hydrogenation of 2-cyano-5-trifluoromethylpyridine. guidechem.com

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 74784-70-6 sigmaaldrich.com |

| Molecular Formula | C₆H₅F₃N₂ sigmaaldrich.com |

| Molecular Weight | 162.11 g/mol sigmaaldrich.com |

| Melting Point | 45-49 °C sigmaaldrich.com |

| Form | Solid sigmaaldrich.com |

The study of compounds like this compound continues to be an active area of research, driven by the need for new and effective agrochemicals and pharmaceuticals. Its chemical reactivity and the unique properties imparted by the trifluoromethyl group ensure its continued relevance in advanced organic synthesis.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2/c7-6(8,9)4-1-2-5(10)11-3-4/h1-3H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSGVKIIEIXOMPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70352866 | |

| Record name | 5-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74784-70-6 | |

| Record name | 5-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Trifluoromethyl Pyridin 2 Amine and Its Precursors

Strategic Approaches to Trifluoromethylpyridine Derivatives

The introduction of a trifluoromethyl (-CF3) group into a pyridine (B92270) ring is a critical step in the synthesis of numerous valuable compounds. The high electronegativity and lipophilicity of the -CF3 group can significantly enhance the biological activity and pharmacokinetic properties of molecules. Three principal strategies have been developed for the synthesis of trifluoromethylpyridine derivatives: chlorine/fluorine exchange from trichloromethylpyridines, cyclocondensation reactions using trifluoromethyl-containing building blocks, and the direct introduction of the trifluoromethyl group via active species.

One of the most established and industrially significant methods for producing trifluoromethylpyridines is through a halogen exchange (HALEX) reaction, specifically the substitution of chlorine atoms in a trichloromethyl (-CCl3) group with fluorine atoms. This process typically starts with a readily available picoline derivative, which is first exhaustively chlorinated to form a trichloromethylpyridine intermediate.

A key precursor for derivatives with the trifluoromethyl group at the 5-position is 2,3-dichloro-5-(trichloromethyl)pyridine. This intermediate is synthesized by the chlorination of 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine under liquid-phase conditions. The subsequent and crucial step is the vapor-phase fluorination of the trichloromethyl group. This is typically achieved by treating the chlorinated precursor with a fluorinating agent such as anhydrous hydrogen fluoride (B91410) (HF) at elevated temperatures. The reaction often employs a catalyst, such as a transition metal fluoride, to facilitate the exchange.

The mechanism of this exchange is a step-wise process where each chlorine atom is sequentially replaced by a fluorine atom. The reaction conditions, including temperature, pressure, and catalyst, are carefully controlled to ensure complete conversion to the trifluoromethyl group while minimizing side reactions. For instance, a simultaneous vapor-phase chlorination and fluorination at high temperatures (>300°C) over a transition metal-based catalyst like iron fluoride can yield 2-chloro-5-(trifluoromethyl)pyridine in a single step from 3-picoline.

| Precursor | Reagents | Conditions | Major Product |

| 2,3-dichloro-5-(trichloromethyl)pyridine | Anhydrous HF | Vapor-phase, high temperature | 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) |

| 3-picoline | Cl2, HF | Simultaneous vapor-phase, >300°C, catalyst | 2-chloro-5-(trifluoromethyl)pyridine |

An alternative and highly versatile approach to trifluoromethylpyridines involves the construction of the pyridine ring itself from acyclic precursors, where one of the building blocks already contains the trifluoromethyl group. This method, known as cyclocondensation, offers a high degree of flexibility in introducing various substituents onto the pyridine ring.

A range of trifluoromethyl-containing building blocks are commercially available or readily synthesized for this purpose. Some of the most commonly employed include ethyl 4,4,4-trifluoro-3-oxobutanoate, ethyl 2,2,2-trifluoroacetate, 2,2,2-trifluoroacetyl chloride, and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one. These molecules can undergo condensation reactions with other components, such as enamines, enolates, or ammonia, to form the pyridine ring in a single or multi-step sequence.

For example, the synthesis of certain trifluoromethyl-substituted pyridines can be achieved through the condensation of a trifluoromethyl-β-ketoester with an enamine, followed by cyclization and aromatization. The specific reaction partners and conditions determine the substitution pattern of the final pyridine product. This methodology is particularly valuable for accessing pyridine isomers that are difficult to obtain through substitution reactions on a pre-formed ring.

| Trifluoromethyl Building Block | Reaction Partners | Reaction Type | Product Class |

| Ethyl 4,4,4-trifluoro-3-oxobutanoate | Enamines, Ammonia | Hantzsch-type condensation | Dihydropyridines, Pyridines |

| (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one | Various nucleophiles | Cyclocondensation | Substituted Pyridines |

The direct introduction of a trifluoromethyl group onto a pre-existing pyridine ring is an attractive and atom-economical strategy. This approach avoids the need for synthesizing a trichloromethyl precursor or building the ring from scratch. These reactions typically involve the generation of a highly reactive trifluoromethyl species, which can then attack the pyridine ring.

Various reagents and methods have been developed to generate trifluoromethyl radicals (•CF3) or nucleophilic/electrophilic trifluoromethylating agents. For instance, trifluoromethyl copper (CF3Cu) species can be used to introduce a CF3 group onto bromo- or iodopyridines through a substitution reaction.

More recently, electrophilic trifluoromethylating reagents, such as hypervalent iodine compounds (e.g., Togni's reagents), have gained prominence. These reagents can directly trifluoromethylate pyridine derivatives, often with the aid of a catalyst. The regioselectivity of the direct trifluoromethylation of pyridine itself can be challenging to control, often leading to a mixture of 2-, 3-, and 4-substituted products. However, the presence of directing groups on the pyridine ring can significantly improve the regioselectivity of this transformation. For instance, methods have been developed for the 3-position-selective C-H trifluoromethylation of pyridine derivatives by activating the substrate through hydrosilylation, followed by reaction with a nucleophilic CF3 source like Togni's reagent.

Palladium-Catalyzed Amination Processes for Aminopyridine Synthesis

Once a suitable halogenated trifluoromethylpyridine precursor is in hand, the introduction of the 2-amino group is typically achieved through a cross-coupling reaction. The Buchwald-Hartwig amination, a palladium-catalyzed C-N bond-forming reaction, has emerged as a powerful and general method for the synthesis of aminopyridines.

The synthesis of 5-(trifluoromethyl)pyridin-2-amine is commonly accomplished through the palladium-catalyzed amination of a 2-halo-5-(trifluoromethyl)pyridine precursor. 2-Bromo-5-(trifluoromethyl)pyridine (B156976) is a frequently used starting material for this transformation due to its commercial availability and appropriate reactivity in cross-coupling reactions.

In this reaction, the 2-bromo-5-(trifluoromethyl)pyridine is coupled with an ammonia surrogate or a protected amine in the presence of a palladium catalyst, a suitable ligand, and a base. The choice of the nitrogen source is crucial. While direct amination with ammonia can be challenging due to its volatility and coordination to the palladium center, various ammonia equivalents have been successfully employed. These include benzophenone imine, which can be subsequently hydrolyzed to reveal the primary amine.

The reaction proceeds via a catalytic cycle involving the oxidative addition of the bromopyridine to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired 2-amino-5-(trifluoromethyl)pyridine and regenerate the Pd(0) catalyst.

The success of the Buchwald-Hartwig amination is highly dependent on the careful optimization of the catalytic system and reaction conditions. The choice of the palladium precursor, the phosphine (B1218219) ligand, the base, the solvent, and the temperature all play critical roles in achieving high yields and minimizing side reactions.

A commonly employed and effective catalytic system for the amination of aryl bromides consists of a palladium(0) precursor, such as tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) or its more stable adduct bis(dibenzylideneacetone)palladium(0) (Pd(dba)2), in combination with a bulky, electron-rich phosphine ligand. 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) is a widely used bidentate ligand that has proven to be effective in promoting the amination of a broad range of aryl halides.

The base is another critical component of the reaction, as it is required to deprotonate the amine and facilitate the formation of the key palladium-amido intermediate. Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are frequently used. The choice of solvent is also important, with anhydrous, aprotic solvents like toluene or dioxane being common.

The optimization of these parameters is essential for achieving high conversion of the starting material and selective formation of the desired product. The following table provides a representative set of conditions for the amination of an electron-deficient bromopyridine, illustrating the interplay of the various components.

| Parameter | Condition | Role |

| Palladium Source | Pd(dba)2 | Catalyst precursor |

| Ligand | BINAP | Stabilizes and activates the palladium catalyst |

| Base | Sodium tert-butoxide (NaOtBu) | Deprotonates the amine |

| Amine Source | Benzophenone imine (followed by hydrolysis) | Ammonia equivalent |

| Solvent | Toluene | Anhydrous reaction medium |

| Temperature | 80-110 °C | Provides energy for the reaction to proceed |

Continuous Flow Synthesis Techniques for Scalability and Efficiency

Continuous flow chemistry has emerged as a powerful tool for the synthesis of fine chemicals and active pharmaceutical ingredients, offering advantages in terms of safety, efficiency, and scalability over traditional batch processes. rsc.orgspringernature.com The precise control over reaction parameters such as temperature, pressure, and reaction time in a continuous flow reactor allows for the optimization of reaction conditions to maximize yield and minimize the formation of byproducts. springernature.comorganic-chemistry.org This technology is particularly beneficial for reactions that are highly exothermic or involve hazardous reagents, as the small reaction volume at any given time significantly enhances safety. rsc.org

The application of continuous flow technology to the synthesis of pyridine derivatives has been demonstrated to improve reaction kinetics and processing rates. beilstein-journals.org For instance, the Bohlmann-Rahtz pyridine synthesis, a method for producing substituted pyridines, has been successfully adapted to a continuous flow microwave reactor, leading to improved yields and efficiency compared to batch methods. beilstein-journals.orgresearchgate.net While specific examples detailing the continuous flow synthesis of this compound are not extensively documented in the provided search results, the successful application of this technology to other pyridine derivatives suggests its high potential for the scalable and efficient production of this compound and its precursors. beilstein-journals.orgacs.orguc.pt The use of packed-bed microreactors in continuous flow systems has been shown to be effective for catalytic reactions, such as the N-oxidation of pyridine derivatives, and can maintain catalyst activity for extended periods of continuous operation. organic-chemistry.org

Novel and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pyridine derivatives to reduce the environmental impact of chemical processes. acsgcipr.orgnih.gov These approaches focus on the use of less hazardous solvents, reusable catalysts, and energy-efficient reaction conditions. bhu.ac.inrasayanjournal.co.in

Carbamates are versatile functional groups that serve as important intermediates and protecting groups in organic synthesis. nih.govacs.org Their stability and reactivity make them valuable in the construction of complex molecules. nih.gov In the context of pyridine synthesis, carbamate (B1207046) derivatives can be employed as precursors to key intermediates. While the direct use of carbamates as starting materials for this compound is not explicitly detailed, the broader application of carbamates in the synthesis of nitrogen-containing heterocycles is well-established. nih.govacs.org For example, carbamoyl fluorides, which can be synthesized from carbamates, are useful reagents for the formation of various functional groups. nih.gov The versatility of carbamates suggests their potential utility in novel synthetic routes to substituted aminopyridines.

Green chemistry emphasizes the use of environmentally friendly reaction conditions, such as the use of water as a solvent, and the development of processes that allow for the recycling of reactants and catalysts. acsgcipr.orgrasayanjournal.co.in For the synthesis of aminopyridines, methods that avoid the use of harsh reagents and minimize waste are highly desirable. researchgate.netsemanticscholar.org The use of solid-supported catalysts, for instance, can facilitate catalyst recovery and reuse, contributing to a more sustainable process. bhu.ac.in Furthermore, one-pot and multicomponent reactions are being explored to reduce the number of synthetic steps and purification procedures, thereby minimizing solvent consumption and waste generation. nih.govwikipedia.org While specific examples of reactant recycling in the synthesis of this compound are not provided, the general trends in green pyridine synthesis point towards the adoption of such practices. nih.gov

Synthesis of Specific Substituted this compound Derivatives

The development of synthetic routes to specific derivatives of this compound is driven by the need for molecules with tailored properties for various applications.

A one-step synthesis for N-(hetero)aryl-substituted bis(5-(trifluoromethyl)pyridin-2-yl)amines has been developed. mdpi.com This method involves the Pd-catalyzed amination of 2-bromo-5-(trifluoromethyl)pyridine with aromatic amines. mdpi.comresearchgate.net The reaction is carried out in the presence of a Pd(dba)2/BINAP catalytic system and sodium tert-butoxide as a base. mdpi.comresearchgate.net This approach has been used to prepare a series of new ligands in good to high yields (71-90%). mdpi.com

Table 1: Synthesis of Bis(5-(trifluoromethyl)pyridin-2-yl)amine Derivatives mdpi.com

| Entry | Aromatic Amine | Product | Yield (%) |

|---|---|---|---|

| 1 | p-Anisidine | N-(4-Methoxyphenyl)-bis(5-(trifluoromethyl)pyridin-2-yl)amine | 71 |

| 2 | Aniline | N-Phenyl-bis(5-(trifluoromethyl)pyridin-2-yl)amine | 71 |

| 3 | 8-Aminoquinoline | N-(Quinolin-8-yl)-bis(5-(trifluoromethyl)pyridin-2-yl)amine | 90 |

| 4 | 5-Amino-1,10-phenanthroline | N-(1,10-Phenanthrolin-5-yl)-bis(5-(trifluoromethyl)pyridin-2-yl)amine | 83 |

Reaction conditions: 2-bromo-5-(trifluoromethyl)pyridine, aromatic amine, Pd(dba)2, rac-BINAP, NaOtBu, 1,4-dioxane, reflux.

The synthesis of halogenated trifluoromethylaminopyridines can be achieved through various methods. For example, 5-Chloro-4-(trifluoromethyl)pyridin-2-amine has been synthesized from 2-amino-4-trifluoromethylpyridine. chemicalbook.com The reaction involves the treatment of the starting material with 1,3-dichloro-5,5-dimethylglycolide in N,N-dimethylformamide (DMF) to yield the desired product. chemicalbook.com

Another approach to halogenated pyridines involves the reaction of aminopyridines with triflic anhydride in the presence of pyridine to form N-(pyridyl)triflimides, which are versatile intermediates. orgsyn.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Bis(5-(trifluoromethyl)pyridin-2-yl)amine |

| 5-Chloro-4-(trifluoromethyl)pyridin-2-amine |

| 2-Bromo-5-(trifluoromethyl)pyridine |

| Pd(dba)2 |

| rac-BINAP |

| Sodium tert-butoxide |

| p-Anisidine |

| Aniline |

| 8-Aminoquinoline |

| 5-Amino-1,10-phenanthroline |

| N-(4-Methoxyphenyl)-bis(5-(trifluoromethyl)pyridin-2-yl)amine |

| N-Phenyl-bis(5-(trifluoromethyl)pyridin-2-yl)amine |

| N-(Quinolin-8-yl)-bis(5-(trifluoromethyl)pyridin-2-yl)amine |

| N-(1,10-Phenanthrolin-5-yl)-bis(5-(trifluoromethyl)pyridin-2-yl)amine |

| 2-Amino-4-trifluoromethylpyridine |

| 1,3-Dichloro-5,5-dimethylglycolide |

| N,N-Dimethylformamide |

| Triflic anhydride |

| Pyridine |

Synthesis of Pyrido[2,3-d]pyrimidine Derivatives from Trifluoromethylpyridin-2-amine

The construction of the pyrido[2,3-d]pyrimidine ring system from this compound is a key transformation in the synthesis of various biologically active molecules. This process typically involves the annulation of a pyrimidine ring onto the existing pyridine core of the starting material. A prominent and effective method for achieving this is through a cyclocondensation reaction, often following the principles of the Gould-Jacobs reaction.

The Gould-Jacobs reaction is a well-established synthetic route for the preparation of quinolines and related fused heterocyclic systems. In the context of this compound, this methodology is adapted to construct the fused pyrimidine ring, leading to the formation of 7-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-ol. The general sequence of this synthetic approach begins with the condensation of the 2-amino group of this compound with a suitable three-carbon electrophile that will form the C4, C5, and C6 atoms of the new pyrimidine ring.

A common and effective reagent for this purpose is diethyl ethoxymethylenemalonate (DEEM). The initial step involves a nucleophilic attack from the amino group of this compound onto the electron-deficient double bond of DEEM, followed by the elimination of ethanol. This condensation reaction yields a key intermediate, diethyl 2-(((5-(trifluoromethyl)pyridin-2-yl)amino)methylene)malonate.

This intermediate possesses the necessary functionalities for the subsequent cyclization step. Upon heating at high temperatures, typically in a high-boiling point solvent such as diphenyl ether or Dowtherm A, the intermediate undergoes an intramolecular cyclization. This thermal cyclization involves the attack of the pyridine nitrogen onto one of the ester groups, leading to the formation of the six-membered pyrimidine ring and the elimination of another molecule of ethanol. The resulting product is ethyl 4-hydroxy-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine-3-carboxylate.

While this ester can be isolated, it is often subjected to further transformations in situ or in a subsequent step. Saponification of the ester group with a base, such as sodium hydroxide, followed by acidification, yields the corresponding carboxylic acid. Subsequent decarboxylation, which can be achieved by heating, removes the carboxyl group at the 3-position to afford the final desired product, 7-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-ol. This compound exists in tautomeric equilibrium with its keto form, 7-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one.

Interactive Data Table: Synthesis of 7-(Trifluoromethyl)pyrido[2,3-d]pyrimidin-4-ol

| Step | Reactant 1 | Reactant 2 | Key Intermediate/Product | Reaction Type | Typical Conditions |

| 1 | This compound | Diethyl ethoxymethylenemalonate | Diethyl 2-(((5-(trifluoromethyl)pyridin-2-yl)amino)methylene)malonate | Condensation | Heating, often neat or in a suitable solvent |

| 2 | Diethyl 2-(((5-(trifluoromethyl)pyridin-2-yl)amino)methylene)malonate | - | Ethyl 4-hydroxy-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine-3-carboxylate | Thermal Cyclization | High temperature (200-260 °C) in a high-boiling solvent (e.g., diphenyl ether) |

| 3 | Ethyl 4-hydroxy-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine-3-carboxylate | NaOH, then H+ | 4-Hydroxy-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine-3-carboxylic acid | Saponification | Aqueous base, followed by acidification |

| 4 | 4-Hydroxy-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine-3-carboxylic acid | - | 7-(Trifluoromethyl)pyrido[2,3-d]pyrimidin-4-ol | Decarboxylation | Heating |

Reaction Mechanisms and Reactivity Studies of 5 Trifluoromethyl Pyridin 2 Amine

Nucleophilic Substitution Reactions and Site Selectivity

The pyridine (B92270) ring in 5-(trifluoromethyl)pyridin-2-amine is susceptible to nucleophilic substitution, a reaction characteristic of electron-deficient aromatic systems. The regioselectivity of these reactions is a critical aspect, governed by the electronic effects of the existing substituents. The electron-withdrawing trifluoromethyl group deactivates the pyridine ring towards electrophilic attack but activates it for nucleophilic substitution, particularly at positions ortho and para to it. Conversely, the amino group is an activating group and directs incoming electrophiles to the ortho and para positions.

In the context of nucleophilic aromatic substitution (SNAr), the positions most susceptible to attack are those that can best stabilize the negative charge of the Meisenheimer intermediate. For pyridine derivatives, this often involves the positions ortho and para to the ring nitrogen. In this compound, the situation is more complex due to the presence of both the amino and trifluoromethyl groups.

Studies on related fluorinated pyridines, such as pentafluoropyridine, have shown that the site of nucleophilic attack can be controlled by reaction conditions and the nature of the nucleophile. rsc.org For instance, under mild basic conditions, nucleophilic attack often occurs at the C-4 position, while harsher conditions can lead to substitution at the C-2 and/or C-6 positions. rsc.org While direct studies on this compound are limited in the provided results, the principles of SNAr on substituted pyridines suggest that the positions ortho and para to the trifluoromethyl group (C-4 and C-6) would be the most likely sites for nucleophilic attack. The amino group at C-2 would further influence this selectivity. For example, in reactions of 5-chloro-2,4,6-trifluoropyrimidine (B1583448) with amine nucleophiles, substitution primarily occurs at the 4-position, which is para to a ring nitrogen and adjacent to a chlorine atom. semanticscholar.org This highlights the activating effect of both the ring nitrogen and halogens in directing nucleophilic attack.

Coupling Reactions Involving this compound (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. rsc.org These reactions typically involve the coupling of an organoboron compound with an organic halide or triflate. While direct examples of this compound participating as the amine component in a traditional Suzuki-Miyaura reaction are not explicitly detailed, related transformations provide significant insights.

A notable development is the "aminative Suzuki-Miyaura coupling," which incorporates a formal nitrene insertion into the Suzuki-Miyaura reaction, leading to the formation of diaryl amines. snnu.edu.cn This innovative method joins the synthetic pathways of Suzuki-Miyaura and Buchwald-Hartwig couplings. snnu.edu.cnresearchgate.net The reaction between an aryl triflate and an arylboronic acid in the presence of an electrophilic amination reagent and a palladium catalyst with a bulky phosphine (B1218219) ligand can yield the desired aminative coupling product. snnu.edu.cn This suggests a potential pathway for synthesizing derivatives of this compound.

Furthermore, Pd-catalyzed amination reactions using 2-bromo-5-(trifluoromethyl)pyridine (B156976) have been successfully employed to synthesize N-aryl-substituted bis(5-(trifluoromethyl)pyridin-2-yl)amines. mdpi.com These reactions, catalyzed by a Pd(dba)₂/BINAP system, demonstrate the feasibility of forming C-N bonds at the 2-position of the 5-(trifluoromethyl)pyridine scaffold. mdpi.com

The Suzuki-Miyaura reaction of 2-pyridyl nucleophiles has been a challenging area, but methods have been developed for the effective coupling of 2-pyridylboronates with aryl halides. nih.gov These advancements are crucial for the synthesis of complex molecules containing the 2-pyridyl moiety.

Table 1: Examples of Coupling Reactions Relevant to this compound

| Reactants | Catalyst System | Product Type | Reference |

| 4-Methoxyphenyl triflate, 4-(trifluoromethyl)phenylboronic acid, DPPH | Pd catalyst with t-BuBrettPhos | Diaryl amine | snnu.edu.cn |

| 2-Bromo-5-(trifluoromethyl)pyridine, Aromatic amines | Pd(dba)₂/rac-BINAP | N-aryl-bis(5-(trifluoromethyl)pyridin-2-yl)amines | mdpi.com |

| Lithium triisopropyl 2-pyridylboronates, Aryl bromides | Pd₂dba₃/Phosphite or Phosphine Oxide Ligand | 2-Arylpyridines | nih.gov |

DPPH = O-diphenylphosphinyl hydroxylamine

Functionalization Strategies and Derivatization

The modification of this compound into various derivatives is a key strategy in medicinal and agrochemical research to explore and optimize its biological activities.

Amide Derivatives: The amino group of this compound can be readily acylated to form amide derivatives. This transformation is a common strategy in drug discovery to modify the physicochemical properties of a molecule. nih.gov The synthesis of amide derivatives can be achieved through various methods, including the reaction with acyl chlorides or carboxylic acids activated with coupling agents. For instance, a general method for producing amide derivatives of non-steroidal anti-inflammatory drugs (NSAIDs) involves the methyl esterification of the carboxylic acid group followed by amidification. google.com While this specific example relates to NSAIDs, the underlying principle of amide bond formation is broadly applicable. The incorporation of a trifluoromethyl group into molecules often enhances their bioactivity, making trifluoromethylated building blocks valuable in synthesis. researchgate.net

Schiff Base Derivatives: The condensation of the primary amino group of this compound with an aldehyde or ketone yields a Schiff base (imine). Schiff bases are versatile intermediates and have been shown to possess a wide range of biological activities. frontiersin.orgfabad.org.trnih.govnih.govasianpubs.org The synthesis of pyridine Schiff bases typically involves the reaction of an aminopyridine with a suitable carbonyl compound in an appropriate solvent. frontiersin.org The biological activity of these compounds can be modulated by the substituents on both the pyridine and the aldehyde/ketone-derived portion of the molecule. frontiersin.org

N-Oxides: The pyridine nitrogen of this compound can be oxidized to form the corresponding N-oxide. Pyridine N-oxides are important intermediates in organic synthesis and can exhibit unique biological properties. nih.govacs.org The oxidation is typically carried out using peroxy acids, such as m-chloroperoxybenzoic acid (mCPBA). acs.orgrsc.org The electronic nature of the substituents on the pyridine ring can influence the ease of N-oxidation. The electron-withdrawing trifluoromethyl group would make the pyridine nitrogen less nucleophilic and therefore more difficult to oxidize compared to an unsubstituted pyridine. Catalytic methods for enantioselective N-oxidation of pyridines have also been developed, highlighting the importance of chiral N-oxides. acs.org

Amine Derivatives through Reduction: The introduction of a nitro group onto the pyridine ring, followed by its reduction, provides a route to further aminated derivatives. For example, 5-nitro-3-(trifluoromethyl)pyridin-2-amine (B1404170) can be synthesized by the nitration of this compound. The subsequent reduction of the nitro group to an amine can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., with H₂/Pd-C) or chemical reducing agents like iron in acidic media or sodium hydrosulfite. wikipedia.orggoogle.comjsynthchem.com This process is a fundamental transformation in the synthesis of many aromatic amines. nih.gov The reduction of nitroaromatic compounds is a critical metabolic pathway for many drugs and xenobiotics. nih.gov

Investigating Regioselective Oxyfunctionalization of Pyridine Derivatives

Regioselective oxyfunctionalization involves the selective introduction of an oxygen-containing functional group at a specific position on the pyridine ring. This is a challenging but valuable transformation for synthesizing complex pyridine derivatives. While specific studies on the regioselective oxyfunctionalization of this compound were not found in the search results, general principles can be inferred from related systems. For instance, the hydroxyalkylation of 5-phenylthiophen-2-amine (B182472) with α-trifluoromethyl ketones has been achieved with high site selectivity. nih.govmdpi.comnih.gov This reaction proceeds via an electrophilic aromatic substitution mechanism and occurs specifically at the C3 position of the unprotected aminothiophene moiety. mdpi.comnih.gov This suggests that under appropriate conditions, selective functionalization of the pyridine ring in this compound might be possible, likely influenced by the directing effects of the amino and trifluoromethyl groups.

Hydrogenation and Denitrogenative Annulation Reactions

Hydrogenation: The catalytic hydrogenation of the pyridine ring of this compound would lead to the corresponding piperidine (B6355638) derivative. This transformation typically requires forcing conditions, such as high pressure and temperature, and a suitable catalyst (e.g., platinum, rhodium, or ruthenium). The electron-withdrawing trifluoromethyl group can make the pyridine ring more susceptible to reduction.

Denitrogenative Annulation: Denitrogenative annulation reactions are processes where a nitrogen-containing group is eliminated during the formation of a new ring. While specific examples involving this compound were not identified, related chemistry with other nitrogen-containing heterocycles provides some context. For instance, (3+3)-annulation reactions of nitrile imines with α-amino esters have been used to synthesize trifluoromethylated 4,5-dihydro-1,2,4-triazin-6(1H)-ones. nih.gov This type of reaction demonstrates the use of nitrogen-containing building blocks in the construction of new heterocyclic systems.

Ligand Chemistry and Metal Complexation of 5 Trifluoromethyl Pyridin 2 Amine Derivatives

Design and Synthesis of N,N-Ligands Based on 5-(Trifluoromethyl)pyridin-2-amine Scaffolds

The design of N,N-ligands from this compound scaffolds often focuses on creating bidentate or polydentate systems capable of chelating to metal centers. A prominent strategy involves the N,N-diarylation of amines with a halogenated derivative, 2-bromo-5-(trifluoromethyl)pyridine (B156976), through a palladium-catalyzed amination reaction, also known as the Buchwald-Hartwig amination. mdpi.com This method allows for the one-step synthesis of N-(hetero)aryl-substituted bis(5-(trifluoromethyl)pyridin-2-yl)amines. mdpi.com

For instance, the reaction of 2-bromo-5-(trifluoromethyl)pyridine with various aromatic amines in the presence of a Pd(dba)2/BINAP catalytic system yields the desired diarylamine-based ligands in good to high yields. mdpi.com The choice of the ancillary phosphine (B1218219) ligand and the reaction conditions are crucial, as pyridine-containing substrates can sometimes interfere with the palladium catalyst. mdpi.com

Another approach to designing ligands involves incorporating the 5-(trifluoromethyl)pyridin-2-yl moiety into larger, more complex structures. For example, pyridine-oxazoline type ligands, which are known for their application in asymmetric catalysis, have been synthesized using derivatives of 5-(trifluoromethyl)picolinonitrile. acs.org The condensation of 5-(trifluoromethyl)picolinonitrile with an appropriate amino alcohol can yield chiral pyridine-oxazoline ligands. acs.org

The synthesis of these ligands is a key step, as their structural and electronic properties will dictate their coordination behavior and the subsequent applications of their metal complexes. The presence of the electron-withdrawing trifluoromethyl group generally enhances the stability of these ligands and can influence the Lewis acidity of the coordinated metal center. mdpi.com

Table 1: Examples of Synthesized Ligands Based on 5-(Trifluoromethyl)pyridine Scaffolds

| Ligand Name | Starting Materials | Synthetic Method | Reference |

|---|---|---|---|

| N-(p-methoxyphenyl)-bis(5-(trifluoromethyl)pyridin-2-yl)amine | 2-bromo-5-(trifluoromethyl)pyridine, p-anisidine | Pd-catalyzed amination | mdpi.com |

| N-phenyl-bis(5-(trifluoromethyl)pyridin-2-yl)amine | 2-bromo-5-(trifluoromethyl)pyridine, aniline | Pd-catalyzed amination | mdpi.com |

| (S)-4-(tert-butyl)-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole | 5-(trifluoromethyl)picolinonitrile, L-tert-Leucinol | Condensation with ZnCl2 catalysis | acs.org |

Coordination Chemistry with Transition Metals

Derivatives of this compound, particularly the N,N-bidentate ligands, readily form complexes with a variety of transition metals. The two nitrogen atoms of the bis(pyridin-2-yl)amine framework act as a chelating unit, binding to the metal center. mdpi.com The coordination of these ligands to transition metals is a fundamental aspect that underpins their use in various applications.

The bulky nature of substituents on the amine or the pyridine (B92270) rings can influence the coordination geometry of the resulting metal complex. For example, bulky diethyl groups on an amino-pyridine ligand may sterically hinder metal coordination at the pyridine nitrogen.

Palladium complexes of these ligands are of particular interest, not only because palladium is used in their synthesis but also because palladium complexes are themselves important catalysts. mdpi.com The electronic properties of the trifluoromethyl-substituted pyridine rings can affect the electron density at the metal center, which in turn influences the catalytic activity and stability of the complex.

While specific studies on the coordination of a wide range of transition metals with ligands derived solely from this compound are emerging, the broader class of di(pyridin-2-yl)amine ligands is known to coordinate with metals such as ruthenium, iron, copper, and zinc. mdpi.com It is anticipated that the trifluoromethyl-substituted analogues will exhibit a rich coordination chemistry with these and other transition metals. mdpi.com

Applications of Metal Complexes in Catalysis and Supramolecular Chemistry

The metal complexes derived from this compound-based ligands hold considerable promise in the fields of catalysis and supramolecular chemistry. mdpi.com The parent bis(pyridin-2-yl)amine ligands have been extensively used in these areas, and the introduction of fluorine-containing groups is expected to enhance or modify their properties. mdpi.com

In catalysis, these complexes can be employed in a variety of transformations. For instance, palladium complexes of chiral pyridine-oxazoline ligands containing a trifluoromethylpyridine moiety have shown high activity and enantioselectivity in the asymmetric addition of arylboronic acids to cyclic N-sulfonylketimines. acs.org The electron-withdrawing nature of the trifluoromethyl group can enhance the catalytic activity of the metal center.

In the realm of supramolecular chemistry, the defined geometry and electronic properties of these ligands and their metal complexes make them excellent candidates for the construction of complex, self-assembled structures. mdpi.com Di(pyridin-2-yl)amine-based ligands are known to be flexible and can adopt various conformations, which is a desirable feature for building supramolecular assemblies. mdpi.com The potential for these fluorine-containing ligands to form novel supramolecular structures with interesting properties is an active area of research. mdpi.com

Table 2: Potential Applications of Metal Complexes

| Application Area | Type of Ligand/Complex | Potential Advantage | Reference |

|---|---|---|---|

| Asymmetric Catalysis | Pd(II) complexes of chiral pyridine-oxazoline ligands with a 5-(trifluoromethyl)pyridine unit | High catalytic activity and enantioselectivity | acs.org |

| Supramolecular Chemistry | Metal complexes of N,N-diaryl-bis(5-(trifluoromethyl)pyridin-2-yl)amines | Formation of novel self-assembled structures with unique properties | mdpi.com |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of 5-(Trifluoromethyl)pyridin-2-amine by providing information about the chemical environment of hydrogen, carbon, and fluorine nuclei.

¹H NMR (Proton NMR) analysis reveals the number of different types of protons, their electronic environments, and their proximity to other nuclei. In a typical ¹H NMR spectrum of this compound, three distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring are observed. The chemical shifts, splitting patterns (coupling), and integration values of these signals allow for their unambiguous assignment. For instance, in a derivative, N-phenyl-5-(trifluoromethyl)-N-(5-(trifluoromethyl)pyridin-2-yl)pyridin-2-amine, the protons of the 2-amino-5-(trifluoromethyl)pyridine moiety show three characteristic signals of double intensity. mdpi.com

¹³C NMR (Carbon-13 NMR) spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, with its chemical shift indicating its electronic environment. The carbon attached to the trifluoromethyl group, for example, will exhibit a characteristic quartet splitting pattern due to coupling with the three fluorine atoms.

¹⁹F NMR (Fluorine-19 NMR) is particularly informative for fluorinated compounds. thermofisher.com Given that ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, this technique is highly sensitive. biophysics.org The ¹⁹F NMR spectrum of this compound shows a single, sharp resonance for the trifluoromethyl group, as all three fluorine atoms are chemically equivalent. The chemical shift of this signal is characteristic of a CF₃ group attached to an aromatic ring. The large chemical shift dispersion in ¹⁹F NMR minimizes the chances of peak overlap, simplifying spectral analysis. thermofisher.com The coupling between fluorine and adjacent protons (¹H-¹⁹F coupling) can provide further structural insights. thermofisher.com

Table 1: Representative NMR Data for this compound Derivatives

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H | 8.56 | br. s | H6 (Py) | |

| ¹H | 7.78 | d | 8.8 | H4 (Py) |

| ¹H | 7.13 | d | 8.8 | H3 (Py) |

| ¹⁹F | -62.6 | s | CF₃ |

Note: Data is for a related compound, N-phenyl-5-(trifluoromethyl)-N-(5-(trifluoromethyl)pyridin-2-yl)pyridin-2-amine, and serves as a representative example. mdpi.comrsc.org The exact chemical shifts for this compound may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected vibrational frequencies include:

N-H stretching: The primary amine (-NH₂) group will exhibit one or two sharp bands in the region of 3300-3500 cm⁻¹.

C-H stretching: Aromatic C-H stretching vibrations typically appear around 3000-3100 cm⁻¹.

C=C and C=N stretching: The aromatic ring vibrations will give rise to several bands in the 1400-1600 cm⁻¹ region.

C-F stretching: The strong carbon-fluorine bonds of the trifluoromethyl group will produce intense absorption bands in the range of 1000-1350 cm⁻¹.

These characteristic peaks provide clear evidence for the presence of the amine, pyridine ring, and trifluoromethyl functional groups within the molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain insight into its structure through analysis of its fragmentation pattern. The molecular formula of this compound is C₆H₅F₃N₂, giving it a molecular weight of approximately 162.11 g/mol . nih.govlgcstandards.comsigmaaldrich.comchemicalbook.com

In a mass spectrum, the molecule is ionized, and the resulting molecular ion (M⁺) is detected. The mass-to-charge ratio (m/z) of this ion confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental composition with high accuracy. rsc.org The molecule may also break apart into smaller, charged fragments. The pattern of these fragments is unique to the compound's structure and can be used to confirm the connectivity of the atoms.

X-ray Crystallography for Solid-State Structure Determination

These studies reveal key structural features, including:

The planarity of the pyridine ring.

The bond lengths and angles within the molecule, which can be influenced by the electron-withdrawing nature of the trifluoromethyl group.

The intermolecular interactions, such as hydrogen bonding, that dictate the packing of the molecules in the crystal lattice. For example, in the crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate, a water-bridged hydrogen-bonding network is observed. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions associated with the aromatic pyridine ring. The position and intensity of these absorption maxima can be influenced by the substituents on the ring. The presence of the amino and trifluoromethyl groups will affect the energy levels of the molecular orbitals and thus the wavelengths of absorption. UV-Vis spectra of related pyridine derivatives show characteristic absorption patterns that can be used for identification and to study the electronic properties of the molecule. researchgate.netresearchgate.netnih.gov

Table 2: Summary of Spectroscopic Techniques and Findings

| Spectroscopic Technique | Information Obtained | Key Findings for this compound and Derivatives |

| NMR Spectroscopy | Precise atomic connectivity and electronic environment of ¹H, ¹³C, and ¹⁹F nuclei. | Confirms the presence and positions of aromatic protons, the carbon skeleton, and the trifluoromethyl group. mdpi.comrsc.org |

| IR Spectroscopy | Identification of functional groups. | Shows characteristic bands for N-H, aromatic C-H, C=C/C=N, and strong C-F stretches. |

| Mass Spectrometry | Molecular weight and fragmentation pattern. | Confirms the molecular weight of ~162.11 g/mol and provides structural information from fragmentation. nih.govlgcstandards.comsigmaaldrich.comchemicalbook.com |

| X-ray Crystallography | Three-dimensional solid-state structure. | Reveals bond lengths, bond angles, and intermolecular interactions in related crystalline structures. mdpi.comnih.gov |

| UV-Vis Spectroscopy | Electronic transitions. | Shows characteristic π → π* and n → π* transitions of the substituted pyridine ring. researchgate.netresearchgate.netnih.gov |

Applications in Materials Science and Advanced Functional Materials

Development of Advanced Materials with Specific Functionalities

Research has focused on using trifluoromethylpyridine derivatives to create electron-deficient heterocyclic materials. These materials are of interest for their potential applications in electronic devices and as components of supramolecular structures. A notable application is in the synthesis of complex ligands for metal coordination. For instance, derivatives such as bis(5-(trifluoromethyl)pyridin-2-yl)amine are synthesized to act as chelating units for metal complexes. These fluorine-containing ligands are of significant interest for creating supramolecular structures with varied applications.

The synthesis of these advanced materials often involves leveraging the reactivity of the amine group on the pyridine (B92270) ring. The physical and chemical properties of 5-(Trifluoromethyl)pyridin-2-amine, such as its melting point of 45°C and boiling point of approximately 208°C, allow it to be used in reactions under moderate heating, facilitating its incorporation into larger, more complex material structures. innospk.com

Table 1: Properties of this compound Relevant to Materials Synthesis

| Property | Value | Significance in Materials Science |

|---|---|---|

| Molecular Formula | C6H5F3N2 | Provides a foundation of carbon, hydrogen, fluorine, and nitrogen for building complex polymers and functional molecules. |

| Molecular Weight | 162.113 g/mol | A relatively low molecular weight makes it an efficient building block in polymerization reactions. |

| Melting Point | 45°C | The low melting point allows for reactions in a liquid state at moderate temperatures. innospk.com |

| Boiling Point | 208.2±40.0°C at 760 mmHg | Indicates good thermal stability, which is often a desirable characteristic in the final material. innospk.com |

| Trifluoromethyl Group | -CF3 | Enhances thermal and metabolic stability, and modifies the electronic properties of the resulting material. innospk.com |

Catalyst-Free Synthesis in Material Science Applications (e.g., Carbamates)

In an effort to develop more sustainable and cost-effective manufacturing processes, there is a growing interest in catalyst-free synthesis methods in materials science. chemscene.com While many synthetic routes for creating polymers and functional materials from amino-pyridines involve catalysts, certain reactions can proceed under thermal or solvent-free conditions, driven by the inherent reactivity of the starting materials.

The synthesis of carbamates and related polymers from amines is a cornerstone of materials science. Although specific examples of catalyst-free synthesis of carbamates directly from this compound are not extensively documented in readily available literature, the principles of such reactions are well-established for similar compounds. For instance, catalyst-free thermal condensation reactions have been demonstrated with other amino-substituted heterocyclic compounds. kau.edu.sakau.edu.sa These reactions, often carried out by heating the reactants in the absence of a solvent, can lead to the formation of complex, high-molecular-weight structures. kau.edu.sa

The reactivity of the primary amine on the this compound molecule makes it a suitable candidate for such catalyst-free reactions. For example, the amine group can react with appropriate reagents under thermal conditions to form carbamate (B1207046) linkages, which are the basis of polyurethanes. The development of catalyst-free, step-growth polymerization using amino compounds is an active area of research, with successful examples including the synthesis of poly(sulfonamide amine)s from the reaction of bis(aziridine) and diamine. rsc.org

Furthermore, catalyst-free reactions involving similar fluorinated pyridines have been reported. For instance, the amination of 2-fluoropyridine (B1216828) and its halo-derivatives with certain amines can proceed without a catalyst, highlighting the intrinsic reactivity of this class of compounds. researchgate.net Microwave-assisted synthesis is another avenue for promoting catalyst-free reactions, as demonstrated in the synthesis of 1,2,4-triazolo[1,5-a]pyridines. mdpi.com These examples suggest the potential for developing catalyst-free methods for producing materials like polycarbamates from this compound.

Table 2: Comparison of Synthesis Methods

| Synthesis Method | Description | Relevance to this compound |

|---|---|---|

| Catalytic Synthesis | Employs a catalyst (e.g., metal or organocatalyst) to facilitate the reaction. chemscene.com | Commonly used for creating complex derivatives and polymers. |

| Catalyst-Free Thermal Condensation | Relies on high temperatures to drive the reaction between starting materials without a catalyst. kau.edu.sakau.edu.sa | A potential method for polymerizing this compound into polycarbamates or other materials. |

| Catalyst-Free Microwave-Assisted Synthesis | Uses microwave energy to accelerate the reaction, often without the need for a catalyst. mdpi.com | Offers a rapid and efficient alternative for synthesizing materials from this compound. |

| Catalyst-Free Step-Growth Polymerization | A polymerization method where bifunctional or multifunctional monomers react to form larger structural units while releasing smaller molecules such as water or methanol. rsc.org | Applicable for creating polymers with controlled architecture from amino-functionalized monomers. |

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Pathways and Green Chemistry Innovations

The synthesis of 5-(Trifluoromethyl)pyridin-2-amine and its derivatives is an area of continuous investigation, with a focus on developing more efficient, cost-effective, and environmentally friendly methods. rsc.org Traditional methods for introducing trifluoromethyl groups into pyridine (B92270) rings often require harsh conditions and can result in a mixture of products. chemrxiv.org Current research is exploring novel synthetic strategies to overcome these limitations.

One promising approach involves the use of innovative catalysts and reagents that can selectively introduce the trifluoromethyl group at the desired position under milder conditions. For instance, recent studies have explored copper-catalyzed cyclization reactions and one-pot synthesis methods that align with the principles of green chemistry by minimizing waste and energy consumption. rsc.org Another area of development is the use of flow chemistry, which can offer better control over reaction parameters, leading to higher yields and purity.

The development of "green" synthetic routes is a key trend. This includes the use of less hazardous solvents, renewable starting materials, and catalytic systems that can be recycled and reused. For example, research into domino reactions in water at room temperature provides an environmentally benign method for synthesizing related fluorinated heterocycles. rsc.org These green chemistry innovations are not only beneficial for the environment but also for the economic viability of large-scale production.

Future research will likely focus on the development of biocatalytic methods, using enzymes to perform specific transformations with high selectivity and under mild conditions. hyphadiscovery.com The exploration of late-stage functionalization techniques, where the trifluoromethyl group is introduced at a later step in the synthesis, is also a significant area of interest as it allows for the diversification of complex molecules. hyphadiscovery.com

Advanced Fluorination Strategies for Complex Architectures

The introduction of fluorine and trifluoromethyl groups into complex organic molecules is a powerful strategy in medicinal chemistry and materials science. nih.gov Advanced fluorination strategies are being developed to create novel derivatives of this compound with enhanced properties.

Late-stage fluorination has emerged as a particularly valuable tool, allowing for the direct introduction of fluorine atoms into complex molecular scaffolds. rsc.org This approach avoids the need to carry fluorinated building blocks through multi-step syntheses and enables the rapid generation of diverse libraries of compounds for biological screening. acs.org Methods for site-selective C-H fluorination of pyridines and diazines have been developed, offering precise control over the position of fluorination. nih.govresearchgate.net For example, the use of silver(II) fluoride (B91410) allows for selective fluorination adjacent to the nitrogen atom in the pyridine ring under mild conditions. nih.gov

Researchers are also exploring novel fluorinating reagents that are more selective and easier to handle than traditional reagents. rsc.org These new reagents can be used to introduce fluorine at positions that were previously difficult to access. The development of methods for the regioselective trifluoromethylation of pyridine rings is another active area of research. chemrxiv.orgresearchgate.netnih.gov For instance, a 3-position-selective C-H trifluoromethylation of pyridine rings has been achieved through nucleophilic activation. chemrxiv.orgnih.govchemistryviews.org

The table below summarizes some of the advanced fluorination strategies being explored for pyridine derivatives.

| Strategy | Description | Key Advantages | Reference |

|---|---|---|---|

| Late-Stage C-H Fluorination | Direct conversion of C-H bonds to C-F bonds in complex molecules. | Enables rapid diversification of lead compounds. | rsc.orgacs.org |

| Site-Selective Fluorination | Use of specific reagents and catalysts to target a particular position on the pyridine ring. | High regioselectivity and control over the final product. | nih.govresearchgate.net |

| Nucleophilic Trifluoromethylation | Introduction of the CF3 group using a nucleophilic trifluoromethyl source. | Applicable to a wide range of pyridine derivatives. | researchgate.netchemistryviews.org |

Rational Design of Derivatives with Tuned Electronic and Steric Properties

The biological activity and material properties of this compound derivatives can be finely tuned by modifying their electronic and steric characteristics. acs.orguab.cat Rational drug design principles are being applied to create new analogs with improved efficacy, selectivity, and pharmacokinetic profiles. nih.govrsc.org

Steric properties, such as the size and shape of the molecule, are also critical for its interaction with biological macromolecules. mdpi.com By introducing bulky or flexible side chains, it is possible to optimize the fit of the molecule into a specific binding pocket of a protein or enzyme. This can lead to increased potency and selectivity.

The table below illustrates how different substituents can be used to tune the properties of pyridine derivatives.

| Substituent Type | Effect on Electronic Properties | Effect on Steric Properties | Potential Application |

|---|---|---|---|

| Electron-donating groups (e.g., -CH3, -OCH3) | Increase electron density on the pyridine ring. | Can increase steric bulk depending on the group's size. | Modulating receptor binding affinity. |

| Electron-withdrawing groups (e.g., -NO2, -CN) | Decrease electron density on the pyridine ring. | Can influence molecular conformation. | Enhancing metabolic stability. jst.go.jp |

| Halogens (e.g., -Cl, -Br) | Inductive electron withdrawal and potential for halogen bonding. | Increase size and can alter binding interactions. | Improving membrane permeability. |

Interdisciplinary Research at the Interface of Chemistry and Materials Science

The unique properties of fluorinated compounds, including this compound, make them attractive for applications beyond medicine, particularly in the field of materials science. nih.gov The strong electron-withdrawing nature of the trifluoromethyl group can be exploited to create novel organic materials with interesting electronic and optical properties.

Interdisciplinary research at the interface of chemistry and materials science is exploring the use of trifluoromethylpyridine derivatives in the development of:

Organic Light-Emitting Diodes (OLEDs): The electronic properties of these compounds can be tuned to create efficient and stable materials for use in OLED displays.

Organic Photovoltaics (OPVs): By incorporating these molecules into polymer-based solar cells, it may be possible to improve their efficiency and stability.

Liquid Crystals: The rigid structure and polar nature of pyridine derivatives can be utilized in the design of new liquid crystalline materials.

Functional Polymers: Trifluoromethyl-containing monomers can be polymerized to create materials with high thermal stability, chemical resistance, and low surface energy.

The synthesis of these materials often requires specialized techniques and a deep understanding of structure-property relationships. Collaboration between synthetic chemists and materials scientists is crucial for the successful design and development of these advanced materials.

Q & A

Q. What are the optimal synthetic routes for 5-(trifluoromethyl)pyridin-2-amine, and how can purity be maintained during synthesis?

- Methodological Answer : The synthesis of trifluoromethyl-substituted pyridines typically involves nucleophilic substitution or coupling reactions. For example, analogous compounds like 3-chloro-5-(trifluoromethyl)pyridin-2-amine are synthesized via halogen exchange or Suzuki-Miyaura coupling . Key steps include:

- Using pentafluoropyridine as a starting material for nucleophilic substitution with sodium azide or methylamine derivatives .

- Purification via column chromatography or recrystallization to achieve >96% purity, as demonstrated for structurally similar compounds .

- Storage of intermediates in anhydrous DMSO at -20°C to prevent degradation .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Characterization should include:

- NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm substitution patterns and trifluoromethyl group integrity .

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- Infrared (IR) spectroscopy to verify amine functional groups (e.g., N-H stretching at ~3300 cm⁻¹) .

- Melting point analysis (e.g., 95–97.5°C for the chloro analog) to assess crystallinity and purity .

Q. What are the critical storage conditions for this compound to ensure long-term stability?

- Methodological Answer :

- Store in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation.

- Solutions in DMSO should be aliquoted and stored at -20°C for ≤2 months to avoid freeze-thaw degradation .

- Monitor for decomposition via periodic HPLC analysis, especially if used in biological assays .

Advanced Research Questions

Q. How does the substitution pattern on the pyridine ring influence biological activity in kinase inhibition?

- Methodological Answer : Structure-activity relationship (SAR) studies on analogs like PQR309 (a PI3K/mTOR inhibitor) reveal:

- The trifluoromethyl group enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration .

- Chloro substituents (e.g., in 3-chloro-5-(trifluoromethyl)pyridin-2-amine) increase target affinity but may reduce solubility .

- Computational docking (e.g., AutoDock Vina) can predict binding modes to kinase active sites, guiding rational design .

Q. What computational methods are suitable for predicting molecular geometry and electronic properties?

- Methodological Answer :

- Density Functional Theory (DFT) with B3LYP/6-311G(d,p) basis sets accurately predicts bond lengths/angles (e.g., C-F bond: ~1.33 Å) and compares favorably with XRD data .

- Hirshfeld surface analysis identifies intermolecular interactions (e.g., N-H···F hydrogen bonds) critical for crystal packing .

- Electrostatic potential maps highlight nucleophilic/electrophilic regions for reaction planning .

Q. How can researchers address discrepancies between in vitro and in vivo efficacy data?

- Methodological Answer :

- Pharmacokinetic profiling : Assess bioavailability, plasma protein binding, and metabolic stability (e.g., liver microsome assays) to explain reduced in vivo activity .

- Tumor xenograft models : Use murine models to evaluate blood-brain barrier penetration and dose-response relationships, as done for PQR309 .

- Metabolite identification : LC-MS/MS can detect active/inactive metabolites that alter efficacy .

Q. What strategies mitigate batch-to-batch variability in synthesis for SAR studies?

- Methodological Answer :

- Process optimization : Use flow chemistry for precise control of reaction parameters (temperature, residence time) .

- Quality control : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and intermediate purity .

- Statistical design of experiments (DoE) : Identify critical factors (e.g., reagent stoichiometry, solvent polarity) affecting yield and reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。